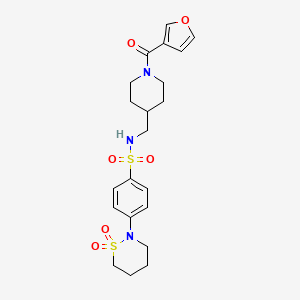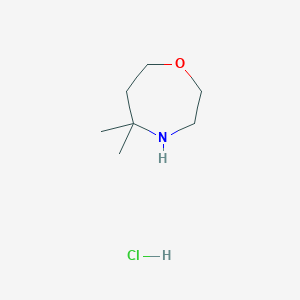
(6-Fluoro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroquinolones are a type of antibacterial drug widely used in the treatment of serious bacterial infections . They are known for their broad-spectrum antimicrobial activity . The compound you mentioned is a type of fluoroquinolone, based on its structural features.
Molecular Structure Analysis
Fluoroquinolones typically have a bicyclic structure, with a fluorine atom at the C-6 position and various other substituents . The specific molecular structure of this compound would require more detailed information or computational analysis.Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, but the specific reactions would depend on the exact structure and conditions . Without more specific information, it’s difficult to predict the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Fluoroquinolones, in general, are characterized by their stability, high degree of lipophilicity, and ability to penetrate tissues .Aplicaciones Científicas De Investigación
Novel Fluorophores for Biomedical Analysis
Research on related quinoline derivatives highlights their utility as novel fluorophores. For instance, studies on 6-methoxy-4-quinolone (6-MOQ) reveal its strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for biomedical analysis. The compound exhibits high stability and a large Stokes' shift, advantageous for fluorescent labeling and sensitive detection in complex biological samples Junzo Hirano et al., 2004.
Anticancer and Antiproliferative Agents
Another area of research focuses on the development of quinoline derivatives as potent inhibitors of tubulin polymerization, showcasing significant antiproliferative activity against various cancer cell lines. Compounds structurally similar to "(6-Fluoro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone" have been found to arrest the cell cycle at the G2/M phase, leading to apoptosis, and exhibit remarkable activity against lung and prostate cancer cell lines P. S. Srikanth et al., 2016.
Antibacterial Agents
Quinoline derivatives also demonstrate significant potential as antibacterial agents, with novel tetracyclic quinolone antibacterials showing enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. The structural modification of these compounds, incorporating morpholino groups, has been linked to improved antibacterial properties, underscoring the importance of chemical innovation in addressing drug-resistant bacterial infections Y. Inoue et al., 1994.
Antiprotozoal Activity
The synthesis and evaluation of metal complexes based on sulfonamides containing 8-aminoquinoline ligands have revealed promising antiprotozoal activity. These complexes exhibit selective inhibition against protozoan pathogens, such as Leishmania braziliensis and Trypanosoma cruzi, highlighting the therapeutic potential of quinoline-based compounds in treating protozoal infections L. E. Silva et al., 2010.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15(2)16-3-6-18(7-4-16)31(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-9-11-30-12-10-26/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSXVMSRBBFYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)


![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)
![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)
![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)
![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)
![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)
![4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline](/img/structure/B2895409.png)
![Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2895410.png)
